2-(4-Chlorophenoxy)benzaldehyde
Overview
Description
2-(4-Chlorophenoxy)benzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C13H9ClO2 and its molecular weight is 232.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzymatic Catalysis : Benzaldehyde lyase (BAL) is a highly enantioselective enzyme used in asymmetric C-C bond formation. It facilitates the formation of benzoin derivatives such as (R)-3,3'-dimethoxybenzoin and (R)-3-methoxy-2'-chlorobenzoin, which are significant in the synthesis of complex organic molecules (Kühl et al., 2007).
Chemical Synthesis : The oxidation of benzaldehyde derivatives is crucial in industries like cosmetics, perfumery, and pharmaceuticals. Enhanced acidity of catalysts can significantly increase the conversion of benzyl alcohol to benzaldehyde without affecting selectivity (Sharma, Soni, & Dalai, 2012).
Pharmaceutical Analysis : The fluorogenic labelling of chlorophenols with specific compounds like 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde for HPLC analysis is vital in pharmaceutical formulations. This aids in the accurate determination of compounds like chlorocresol and chloroxylenol (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
Synthetic Organic Chemistry : Reactions of aldehydes, including substituted benzaldehydes, with stabilized sulfur ylides lead to highly stereoselective synthesis of valuable organic compounds like epoxy-amides, which have numerous applications in chemistry and biology (Fernández, Durante-Lanes, & López-Herrera, 1990).
Photocatalysis and Environmental Applications : The photocatalytic conversion of benzyl alcohol to benzaldehyde using environmentally friendly conditions and metal-free catalysts like graphitic carbon nitride is an innovative approach in green chemistry. This process is significant for sustainable chemical synthesis (Lima, Silva, Silva, & Faria, 2017).
Bioproduction in Flavor Industry : The bioproduction of benzaldehyde, used in the flavor industry, can be optimized in bioreactors using specific polymers for sequestering, enhancing productivity and yield. This biological route is advantageous due to its eco-friendliness and consumer acceptance (Craig & Daugulis, 2013).
Bioremediation : Enzymatic bioremediation using lignin-peroxidase for the removal of 2-chlorophenol in liquid effluent demonstrates an effective approach to treating contaminated water, indicating its potential in environmental cleanup processes (Oliveira, Morandim-Gianetti, & Lucarini, 2017).
Safety and Hazards
2-(4-Chlorophenoxy)benzaldehyde may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/eye protection/face protection, and washing skin thoroughly after handling .
Properties
IUPAC Name |
2-(4-chlorophenoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVNCJMGGQWZCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377622 | |
Record name | 2-(4-chlorophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111826-11-0 | |
Record name | 2-(4-chlorophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Chlorophenoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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